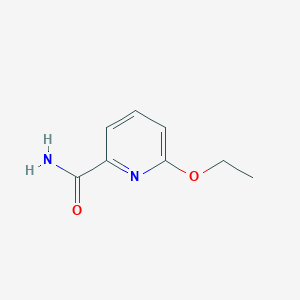
6-Ethoxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxypicolinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinamide, where an ethoxy group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethoxypicolinamide can be synthesized through several methods. One common approach involves the reaction of 6-chloropicolinamide with ethanol in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with an ethoxy group.
Another method involves the direct alkylation of picolinamide with ethyl iodide in the presence of a strong base like potassium carbonate. This reaction also requires heating to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxypicolinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with thiols can lead to the formation of thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Thiols, amines; reactions often require a base and are conducted under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Thioethers, amides, and other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxypicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: Research explores its potential as an inhibitor of certain enzymes. Its structural similarity to biologically active compounds makes it a candidate for drug development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-ethoxypicolinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The ethoxy group can enhance its binding affinity to certain molecular targets, influencing pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Picolinamide: The parent compound, lacking the ethoxy group.
6-Methoxypicolinamide: Similar structure with a methoxy group instead of an ethoxy group.
6-Chloropicolinamide: Contains a chlorine atom at the sixth position instead of an ethoxy group.
Uniqueness
6-Ethoxypicolinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance solubility in organic solvents and may improve its pharmacokinetic properties compared to its analogs.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-ethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-7-5-3-4-6(10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
InChI Key |
XRBWDMBHUHXCTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)

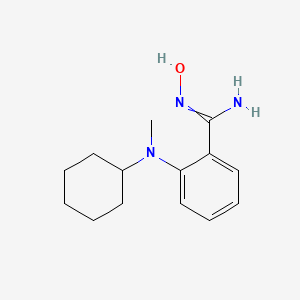
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
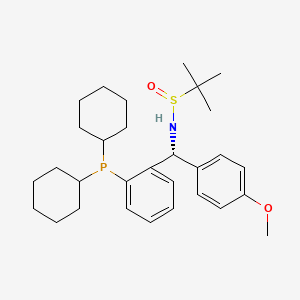
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)

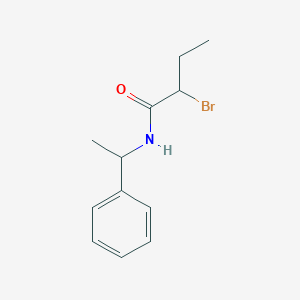
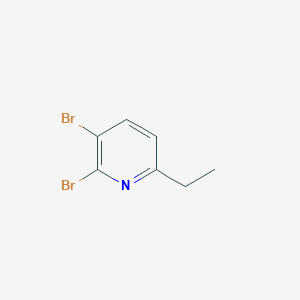

![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)
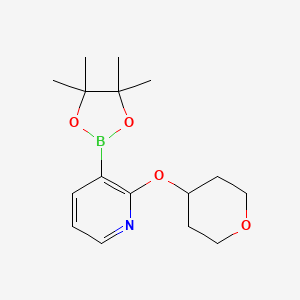
![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13655438.png)
